

An In-Depth Technical Guide to Aspterric Acid (CAS: 67309-95-9)

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Compound of Interest

Compound Name: *Aspterric acid*

Cat. No.: *B1581466*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspterric acid (CAS: 67309-95-9) is a sesquiterpenoid natural product first isolated from the fungus *Aspergillus terreus*. It has garnered significant interest in the scientific community due to its potent biological activities, primarily as a plant growth regulator and a novel herbicide. This technical guide provides a comprehensive overview of **Aspterric acid**, including its chemical and physical properties, its mechanism of action as a dihydroxyacid dehydratase (DHAD) inhibitor, detailed experimental protocols for its study, and an exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, agricultural science, and drug discovery.

Chemical and Physical Properties

Aspterric acid is a tricyclic sesquiterpenoid belonging to the carotane family of compounds. Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |
|--------------------|---|
| CAS Number | 67309-95-9 |
| Molecular Formula | C ₁₅ H ₂₂ O ₄ |
| Molecular Weight | 266.33 g/mol [1] |
| IUPAC Name | (3R,4R,6aS,9aS)-Octahydro-4-hydroxy-7-(1-methylethylidene)-1H-3,9a-methanocyclopent[c]oxocin-4-carboxylic acid[1] |
| InChI Key | IOYVXXQKVQKQIG-CTHBEMJXSA-N[2] |
| SMILES | CC(=C1CC[C@@]23--INVALID-LINK--C--INVALID-LINK--OC3">C@(C(=O)O)O)C |
| Property | Value |
| Appearance | White to off-white solid[3] |
| Melting Point | 158 °C[1] |
| Solubility | Soluble in DMSO and methanol.[2][4] Insoluble in hexane.[4] |
| Storage Conditions | Store at -20°C for long-term stability.[4][5] Solutions in DMSO can be stored at -20°C for up to 3 months.[5] |
| Stability | Stable for at least 2 years from the date of purchase when stored as supplied.[4][5] |

Biological Activity and Mechanism of Action

Aspterric acid's primary biological activity stems from its function as a potent and specific inhibitor of dihydroxyacid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[6][7][8] This pathway is essential for the growth of plants and various microorganisms but is absent in animals, making DHAD an attractive target for the development of herbicides and antimicrobial agents.[6][7]

Inhibition of Dihydroxyacid Dehydratase (DHAD)

Aspterric acid acts as a sub-micromolar inhibitor of plant DHAD.[6] This inhibition disrupts the biosynthesis of essential amino acids like valine, leucine, and isoleucine, leading to growth inhibition and eventual death of the plant.[6]

Herbicidal and Plant Growth Regulatory Effects

As a consequence of its DHAD inhibitory activity, **Aspterric acid** exhibits significant herbicidal properties.[7][9] It has been shown to be effective as a spray-on herbicide.[6] Furthermore, it acts as a plant growth regulator, notably by inhibiting pollen development in *Arabidopsis thaliana*. [2][10] At a concentration of 38 μM , it inhibits pollen development, reduces stem length at first flowering, and increases the time to bolting and first flowering.[2] Interestingly, the inhibitory effects on reproductive growth can be reversed by the co-application of indole-3-acetic acid (IAA), suggesting an interaction with auxin signaling pathways, although **Aspterric acid** does not appear to inhibit IAA biosynthesis or transport directly.[2]

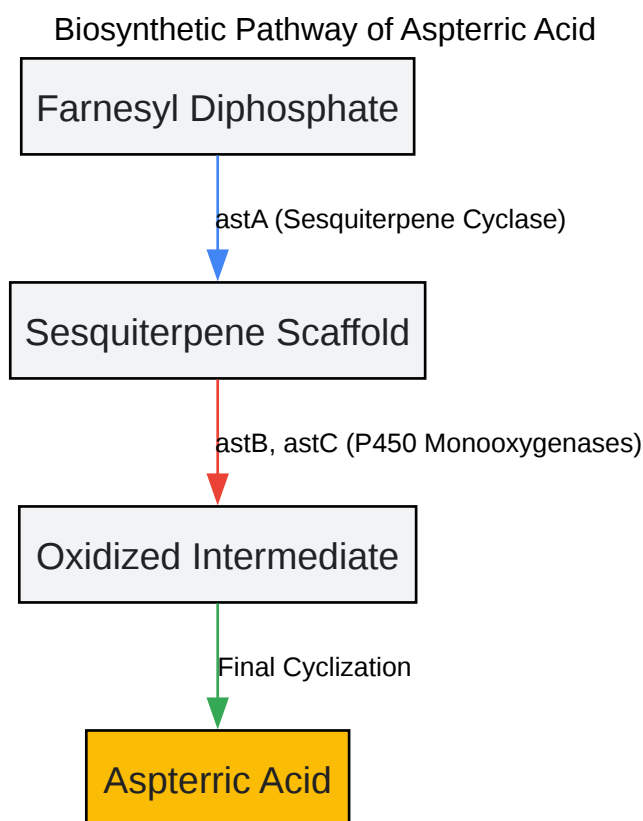
Biosynthesis and Heterologous Production

While a total chemical synthesis of **Aspterric acid** has not been extensively reported in the literature, its biosynthetic pathway in *Aspergillus terreus* has been elucidated. This pathway involves a gene cluster containing four key enzymes:

- AstA: A sesquiterpene cyclase that catalyzes the initial cyclization of farnesyl diphosphate.
- AstB and AstC: Two cytochrome P450 monooxygenases responsible for subsequent oxidation steps.
- AstD: A DHAD homolog that confers self-resistance to the producing organism.

This biosynthetic pathway has been successfully transferred to and expressed in heterologous hosts like *Saccharomyces cerevisiae* and *Yarrowia lipolytica* for the production of **Aspterric acid**. [7]

Logical Flow of Aspterric Acid Biosynthesis



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Caption: Biosynthesis of **Aspterric acid** from FPP.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Aspterric acid**.

Extraction and Purification of Aspterric Acid from *Aspergillus terreus*

This protocol is adapted from methodologies described in the literature.

1. Fungal Culture:

- Inoculate *Aspergillus terreus* into a suitable liquid medium (e.g., Potato Dextrose Broth).
- Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking) for a period sufficient for **Aspterric acid** production (typically 7-14 days).

2. Extraction:

- Separate the fungal mycelium from the culture broth by filtration.
- Extract the mycelium and the filtrate separately with an organic solvent such as ethyl acetate or acetone.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

- Subject the crude extract to column chromatography on silica gel.
- Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
- Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing **Aspterric acid**.
- Further purify the combined fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to obtain pure **Aspterric acid**.

4. Characterization:

- Confirm the identity and purity of the isolated **Aspterric acid** using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Dihydroxyacid Dehydratase (DHAD) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **Aspterric acid** against DHAD.

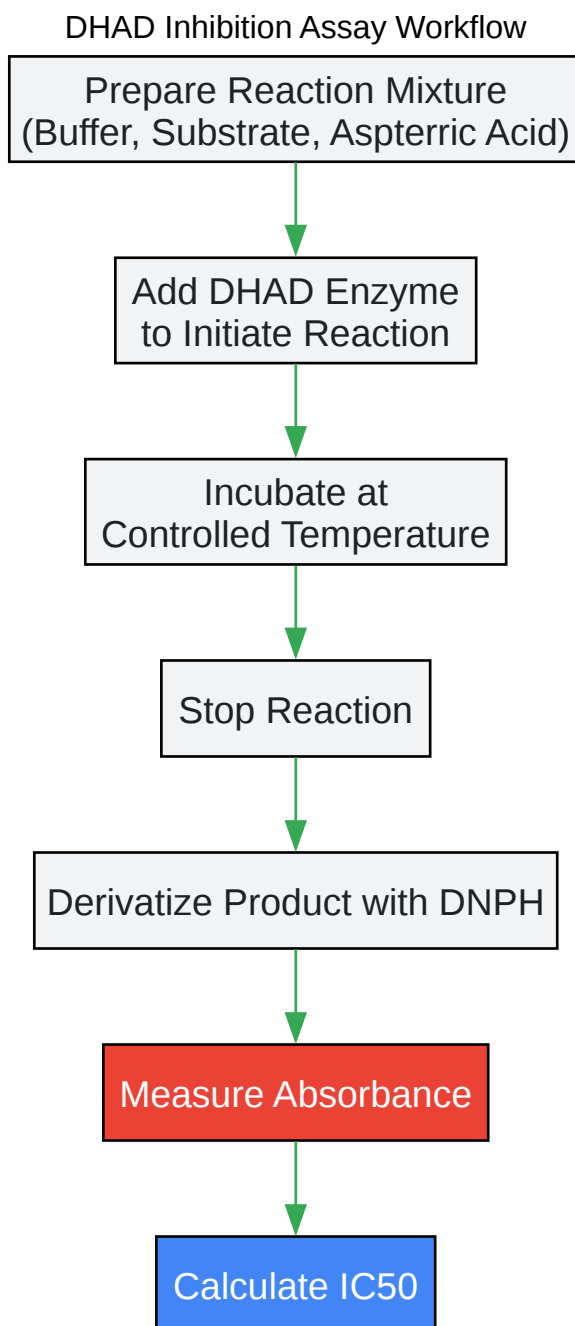
Materials:

- Purified DHAD enzyme (e.g., from *Arabidopsis thaliana*).
- Substrate: 2,3-dihydroxy-isovalerate (DHIV).
- **Aspterric acid**.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.
- Detection Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution.

Procedure:

- Prepare a reaction mixture containing the assay buffer and the substrate (DHIV) at a suitable concentration.
- Add varying concentrations of **Aspterric acid** to the reaction mixture.
- Initiate the enzymatic reaction by adding the purified DHAD enzyme.
- Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
- Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
- Add the DNPH solution to derivatize the keto-acid product.
- Measure the absorbance of the resulting hydrazone at a specific wavelength (e.g., 550 nm) using a spectrophotometer.
- Calculate the percentage of inhibition for each concentration of **Aspterric acid** and determine the IC₅₀ value.

Workflow for DHAD Inhibition Assay



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Caption: Step-by-step workflow for the DHAD inhibition assay.

In Vivo Pollen Development Inhibition Assay in *Arabidopsis thaliana*

This protocol outlines a method to assess the effect of **Aspterric acid** on pollen development in a model plant system.

Plant Growth:

- Grow *Arabidopsis thaliana* plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

Treatment:

- Prepare a solution of **Aspterric acid** in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration (e.g., 38 µM) in a nutrient solution or water containing a surfactant.
- Apply the **Aspterric acid** solution to the plants at an early flowering stage, for instance, by spraying the inflorescences.
- Include a control group of plants treated with the solvent solution without **Aspterric acid**.

Observation and Analysis:

- After a few days of treatment, collect flowers at different developmental stages.
- Stain the pollen grains with a suitable dye (e.g., Alexander's stain or DAPI) to assess viability and developmental stage.
- Observe the pollen grains under a microscope and compare the morphology, viability, and developmental stage of pollen from treated and control plants.
- Quantify the effects by counting the number of viable and non-viable pollen grains, and by categorizing the developmental stage of the pollen.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of **Aspterric acid**. While primary literature providing full, high-resolution spectra is not readily available, the following represents a summary of expected data based on its structure.

| Spectroscopic Data | Description |
|---------------------|--|
| ^1H NMR | Expected signals would include those for methyl groups (singlets and doublets), methylene and methine protons in the cyclic systems, and potentially a broad singlet for the hydroxyl and carboxylic acid protons. |
| ^{13}C NMR | The spectrum would show 15 distinct carbon signals, including those for methyl groups, sp^3 -hybridized carbons in the rings, sp^2 -hybridized carbons of the double bond, and a quaternary carbon of the carboxylic acid group. |
| HRMS | High-resolution mass spectrometry should confirm the molecular formula $\text{C}_{15}\text{H}_{22}\text{O}_4$ by providing a highly accurate mass measurement of the molecular ion. |

Conclusion

Aspterric acid is a fascinating natural product with significant potential in agriculture and beyond. Its specific mode of action as a DHAD inhibitor makes it a promising lead compound for the development of new herbicides with a novel mechanism of action, which is crucial in the face of growing herbicide resistance. The elucidation of its biosynthetic pathway opens up opportunities for its sustainable production through metabolic engineering. This technical guide provides a solid foundation for researchers interested in exploring the chemistry, biology, and potential applications of **Aspterric acid**. Further research, particularly in the areas of total synthesis, structure-activity relationship studies, and formulation development, will be instrumental in realizing the full potential of this remarkable molecule.

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